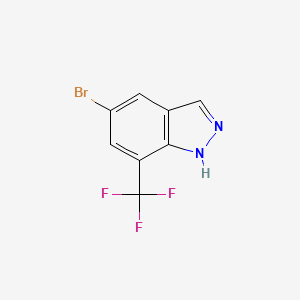

5-Bromo-7-(trifluoromethyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFTTBYMVQLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737375 | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-43-1 | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Bromo-7-(trifluoromethyl)-1H-indazole

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Heterocyclic compounds, particularly those incorporating fluorine, serve as a cornerstone in the development of novel drug candidates. 5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS: 1374258-43-1) emerges as a molecule of significant interest. This guide provides an in-depth analysis of its core physicochemical characteristics, offering both predicted data and robust experimental protocols for its empirical validation.

The structure of this compound is a confluence of three critical pharmacophoric elements: the versatile 1H-indazole core, a bromine atom, and a trifluoromethyl (CF₃) group. The indazole scaffold is a privileged structure in drug discovery, frequently appearing in potent protein kinase inhibitors.[1] The bromine atom at the 5-position serves not only to modulate the electronic landscape of the ring system but also acts as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions. The trifluoromethyl group at the 7-position is a powerful modulator of physicochemical properties, known to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilic character.[2][3]

A thorough understanding of this molecule's properties—lipophilicity, solubility, and ionization state (pKa)—is indispensable for researchers. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its journey from a laboratory curiosity to a potential therapeutic agent. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Section 1: Molecular Identity and Core Structural Features

The unique properties of this compound are a direct consequence of its chemical architecture. A precise definition of its molecular identity is the first step in a comprehensive characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1374258-43-1 | PubChem[4] |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[4] |

| Molecular Weight | 265.03 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | PubChem[4] |

| InChIKey | YLMFTTBYMVQLMH-UHFFFAOYSA-N | PubChem[4] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with labels N1 [label="N", pos="0,0.75!"]; N2 [label="NH", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.5,-0.5!"]; C3a [label="C", pos="-0.3,-1.2!"]; C4 [label="C", pos="-0.6,-2.4!"]; C5 [label="C", pos="0.6,-3.0!"]; C6 [label="C", pos="1.8,-2.4!"]; C7 [label="C", pos="1.5,-1.2!"]; C7a [label="C", pos="0.3,-0.5!"]; Br [label="Br", pos="0.6,-4.2!"]; C_CF3 [label="C", pos="2.7,-0.6!"]; F1 [label="F", pos="3.6,-1.2!"]; F2 [label="F", pos="3.3,0.3!"]; F3 [label="F", pos="2.1,0!"];

// Define invisible nodes for double bonds db1 [pos="0.6,1.0!", shape=point, width=0]; db2 [pos="-0.9,-0.05!", shape=point, width=0]; db3 [pos="-1.5,-1.8!", shape=point, width=0]; db4 [pos="1.2,-3.0!", shape=point, width=0]; db5 [pos="2.1,-1.8!", shape=point, width=0];

// Draw bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a; C5 -- Br; C7 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

// Draw double bonds by connecting to invisible nodes N1 -- db1 -- C7a; C3 -- db2 -- C3a; C4 -- db3 -- C3a; C5 -- db4 -- C6; C6 -- db5 -- C7; }

Structural Analysis:

-

1H-Indazole Scaffold: This bicyclic aromatic system is amphoteric, capable of acting as both a weak acid (deprotonation of the N-H group) and a weak base (protonation of the pyridine-like nitrogen).[5] The 1H-tautomer is generally the most stable form.[1] Its rigid structure provides a well-defined vector for substituent orientation, making it an excellent scaffold for probing interactions within biological targets.

-

5-Bromo Substituent: Halogen atoms, particularly bromine, are common in bioactive molecules. The bromine at the C5 position increases lipophilicity and introduces a site for synthetic diversification through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the creation of analog libraries for structure-activity relationship (SAR) studies.

-

7-Trifluoromethyl Substituent: The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly more lipophilic.[3][6] This group often enhances metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability. Its strong inductive effect is also expected to modulate the pKa of the indazole ring system.[7]

Section 2: Predicted and Estimated Physicochemical Properties

While experimental data for this specific molecule is scarce in public literature, its properties can be reliably estimated based on its structure and data from analogous compounds. These in silico predictions provide a crucial starting point for experimental design.

| Property | Predicted Value / Estimate | Rationale & Commentary |

| cLogP (Octanol/Water) | ~3.5 - 4.5 | The trifluoromethyl group is known to substantially increase lipophilicity.[2][6] The bromine atom also contributes positively to the LogP value. This high value suggests strong membrane permeability but potentially low aqueous solubility. |

| pKa (Acidic, N-H) | ~12.5 - 13.5 | The parent indazole has a pKa of 13.86.[5] The potent electron-withdrawing CF₃ group is expected to stabilize the indazolide anion, thereby increasing the acidity and lowering the pKa relative to the parent compound. |

| pKa (Basic, N) | ~0.0 - 1.0 | The parent indazole has a conjugate acid pKa of 1.04.[5] The CF₃ group will strongly withdraw electron density from the ring system, significantly reducing the basicity of the pyridine-like nitrogen. |

| Aqueous Solubility | Low | High lipophilicity (high cLogP) and a crystalline nature typically correlate with low aqueous solubility. The related 5-bromo-1H-indazole is reported as insoluble in water.[8] |

| Melting Point (°C) | 130 - 150 | Estimated based on related structures. 5-Bromo-1H-indazole melts at 123-127 °C, and 3-phenyl-7-(trifluoromethyl)-1H-indazole melts at 139-141 °C.[9] The compound is expected to be a crystalline solid at room temperature. |

| Polar Surface Area (TPSA) | 28.7 Ų | Computed by PubChem.[4] This relatively low TPSA, combined with high lipophilicity, is often favorable for CNS penetration. |

Section 3: Protocols for Experimental Determination and Characterization

To move beyond prediction, empirical determination of physicochemical properties is essential. The following section details validated, step-by-step protocols for laboratory characterization.

Protocol 3.1: Determination of Lipophilicity (LogP) by RP-HPLC

Causality: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for determining LogP. It operates on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.[2] By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately interpolated.

Methodology:

-

System Preparation: Equilibrate an RP-HPLC system equipped with a C18 column and a UV detector using an isocratic mobile phase (e.g., 60:40 acetonitrile:water).

-

Calibration Standards: Prepare solutions of 5-7 compounds with known LogP values that span the expected range of the test compound.

-

Calibration Run: Inject each standard and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calibration Curve: For each standard, calculate the capacity factor, k = (t_R_ - t₀) / t₀. Plot the known LogP values against log(k) to generate a linear calibration curve.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject it into the system under identical conditions and record its retention time.

-

LogP Calculation: Calculate log(k) for the test compound and use the equation from the calibration curve to determine its LogP value.

Protocol 3.2: Determination of Aqueous Solubility by Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves saturating a buffered aqueous solution with the compound and measuring the concentration of the dissolved solid after equilibrium is reached. This method directly measures the maximum amount of a compound that can dissolve under specific conditions of temperature and pH.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge it at high speed to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV with a standard calibration curve.

-

Reporting: Report the solubility in standard units (e.g., µM, mg/L).

Protocol 3.3: Spectroscopic Characterization

Causality: A suite of spectroscopic techniques provides unambiguous structural confirmation and purity assessment. Each method probes different aspects of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show distinct signals for the protons on the aromatic ring, with chemical shifts influenced by the bromine and CF₃ groups. A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR: Will reveal the number of unique carbon atoms. The carbon bearing the CF₃ group will appear as a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Is a crucial tool for fluorinated compounds. It should show a sharp singlet, confirming the presence and electronic environment of the CF₃ group.

-

-

Infrared (IR) Spectroscopy: Will provide information about the functional groups present. Key expected absorptions include a medium-to-sharp peak around 3100-3300 cm⁻¹ for the N-H stretch and sharp peaks in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching of the CF₃ group.

-

Mass Spectrometry (MS): Will confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

Section 4: Applications in Research and Drug Development

The physicochemical profile of this compound makes it a highly attractive scaffold for drug discovery, particularly in areas requiring good cell permeability and metabolic stability.

-

Oncology: The indazole core is a well-established hinge-binding motif for many protein kinases. The properties of this compound are well-suited for developing inhibitors that can penetrate cells and target intracellular kinases. Its bromine handle allows for the exploration of SAR by introducing different groups to probe specific pockets of a kinase active site.[11]

-

Neuroscience: The predicted high lipophilicity and low polar surface area suggest a good potential for crossing the blood-brain barrier. This makes the scaffold a promising starting point for developing therapies for central nervous system (CNS) disorders.[12]

-

Fragment-Based Drug Discovery (FBDD): As a substituted heterocyclic fragment, it can be used in screening campaigns to identify initial hits. The bromine atom provides a clear vector for fragment evolution and optimization into more potent lead compounds.

Conclusion

This compound is a compound defined by a strategic combination of functional groups that impart a distinct and advantageous physicochemical profile. Its high lipophilicity, modulated pKa, and synthetic versatility position it as a valuable building block in the synthesis of next-generation therapeutics. While in silico predictions offer valuable guidance, the experimental protocols outlined herein provide a clear pathway for researchers to obtain the robust empirical data needed to unlock the full potential of this promising scaffold. The thoughtful application of this knowledge will undoubtedly accelerate the design and development of novel chemical entities with improved efficacy and drug-like properties.

References

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.

- Buba, M., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry, 20(41), 13248-59.

- Al-Badri, H., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10836-10842.

- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Lizhuo Information.

- Zafrani, Y., et al. (2017). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Bohrium.

- This compound. PubChem, National Center for Biotechnology Information.

- Noolvi, M. N., et al. (2016). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 4, 933-958.

- Indazole. Wikipedia.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11334-11344.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, Chair of Analytical Chemistry.

- 5-Bromo-3-(trifluoromethyl)-1H-indazole. PubChem, National Center for Biotechnology Information.

- General Information for Synthesis of 1H-indazole. Wiley-VCH.

- Price, D. A. (2015). Physicochemical Properties and Compound Quality. In Physicochemical and Biomimetic Properties in Drug Discovery. The Royal Society of Chemistry.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents (CN110452177A).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. The Royal Society of Chemistry.

- Ward, S. E., & Price, D. A. (2023). Physicochemical Properties. In Medicinal Chemistry. The Royal Society of Chemistry.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Physicochemical Properties and Environmental Fate. In A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US).

- 5 Bromo Indazole. Manas Petro Chem.

- Iriepa, I., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 231-244.

- Bordwell pKa Table. Organic Chemistry Data.

- Indazole synthesis. Organic Chemistry Portal.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

- 5-bromo-7-nitro-1H-indazole. Glycogen Bioscience.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. When Is a Trifluoromethyl Group More Lipophilic than a Methyl Group? Partition Coefficients and Selected Chemical Shifts of Aliphatic Alcohols and Trifluoroalcohols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 9. rsc.org [rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. chemimpex.com [chemimpex.com]

- 12. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

An In-Depth Technical Guide to 5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS: 1374258-43-1): A Keystone Building Block for Modern Drug Discovery

Executive Summary: 5-Bromo-7-(trifluoromethyl)-1H-indazole is a strategically designed heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its structure incorporates three key features: a bicyclic indazole core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine atom. This guide provides a comprehensive technical overview of its properties, a plausible synthesis strategy, its reactivity, and its application in the rational design of novel therapeutic agents. The unique combination of substituents makes this molecule an ideal starting point for generating compound libraries to explore structure-activity relationships (SAR) for various biological targets.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole nucleus, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation is attributed to its ability to serve as a versatile template for interacting with a wide range of biological targets, often through hydrogen bonding via the pyrazole nitrogens and hydrophobic interactions. The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form.[2] Numerous approved drugs and clinical candidates, such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The compound this compound is a prime example of a highly functionalized indazole designed for efficient lead generation and optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application.

Physicochemical Properties

The key physicochemical identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1374258-43-1 | [3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [3] |

| Molecular Weight | 265.03 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | [3] |

| InChIKey | YLMFTTBYMVQLMH-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Hypothetical Analysis)

While specific experimental spectra for this exact compound are not publicly available, a hypothetical analysis based on its structure allows for predictable characterization:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indazole ring and a broad singlet for the N-H proton. The proton at the C3 position would likely appear as a singlet, while the protons at C4 and C6 would present as singlets or doublets depending on coupling, shifted downfield due to the influence of the adjacent electron-withdrawing groups.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. The carbon bearing the bromine atom would also be clearly identifiable.

-

¹⁹F NMR: A strong singlet would be observed, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

The Strategic Importance of Key Functional Groups

The utility of this molecule in drug design is not accidental; it is a direct result of the deliberate placement of its functional groups.

The Trifluoromethyl (CF₃) Group: A Bioisostere for Metabolic Stability and Potency

The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[4] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, are highly desirable.[4][5]

-

Metabolic Stability: The CF₃ group can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: It significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[4]

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable electrostatic or hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.[4][6]

The Bromo (Br) Substituent: A Versatile Synthetic Handle

The bromine atom at the 5-position is the molecule's primary point of diversification. It serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions.[7] This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, making it an indispensable tool for SAR exploration.

Caption: Key structural features of this compound.

Synthesis and Purification

Proposed Retrosynthetic Analysis

The synthesis can be approached from a commercially available aniline precursor. A logical retrosynthesis involves the formation of the indazole ring from a substituted aniline, a common and effective strategy.[8]

Proposed Synthetic Protocol

This three-step protocol is adapted from methodologies used for similar halogenated indazoles.[8]

Starting Material: 2-Methyl-3-(trifluoromethyl)aniline.

Step 1: Bromination of 2-Methyl-3-(trifluoromethyl)aniline

-

Rationale: Selective bromination is required at the position para to the amino group. N-bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic rings.

-

Procedure:

-

Dissolve 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at this temperature for 2-3 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methyl-3-(trifluoromethyl)aniline.

-

Step 2: Diazotization and Intramolecular Cyclization

-

Rationale: This step forms the pyrazole ring of the indazole system. Isoamyl nitrite is a common reagent for generating the diazonium salt in situ under non-aqueous conditions, which then cyclizes.

-

Procedure:

-

Dissolve the 4-bromo-2-methyl-3-(trifluoromethyl)aniline from Step 1 (1.0 eq) in an anhydrous solvent like chloroform or acetic acid.

-

Add potassium acetate (1.5 eq) to the mixture.

-

Add isoamyl nitrite (2.0 eq) and heat the mixture to reflux (approx. 60-70 °C) for 12-24 hours.[9]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, distill off the solvent under reduced pressure.

-

The crude product is then taken to the next step, which involves workup and purification.

-

Step 3: Workup and Purification

-

Rationale: A standard aqueous workup followed by column chromatography is necessary to isolate the pure final product.

-

Procedure:

-

Redissolve the crude residue in a mixture of water and ethyl acetate.

-

If the reaction was performed in acetic acid, carefully neutralize with a base like sodium hydroxide solution until the pH is ~11.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

-

Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for rapid analogue synthesis to build chemical libraries for screening and optimization.

Cross-Coupling for Core Diversification

The C5-bromo position is primed for reactions like Suzuki-Miyaura (for aryl/heteroaryl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig amination (for amino groups). This allows for a systematic exploration of the chemical space around the indazole core to optimize interactions with a target protein's binding pocket.

N-Functionalization

The N-H of the pyrazole ring can be readily alkylated or acylated. This position is often crucial for modulating physicochemical properties like solubility or for establishing key hydrogen bond interactions.

Workflow for Lead Generation

This building block is ideally suited for fragment-based drug discovery (FBDD) or lead optimization campaigns. A typical workflow would involve using cross-coupling reactions to generate a library of analogues, which are then screened for biological activity. Hits are further optimized by modifying the substituent introduced at the C5 position or by functionalizing the N1 position.

Caption: Application workflow in a drug discovery lead generation campaign.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: Based on GHS classifications for this compound, it is considered an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid generating dust.[10] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a sophisticated tool for medicinal chemists. Its structure is intelligently designed to provide a stable, biologically relevant core that is enhanced with features for improving pharmacokinetic properties and is equipped with a functional handle for extensive synthetic modification. For researchers and drug development professionals, this compound represents a highly efficient starting point for the discovery and optimization of next-generation therapeutics targeting a multitude of diseases.

References

- BenchChem. Comparative analysis of synthetic routes to functionalized indazoles. Available from: https://vertexaisearch.cloud.google.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-kQds9lppHDvHFr6lcC55t9C4U5rl5weCLXMnd-ibl1g2ZLJOju27msB6HFdQEWc7vJdqyhbpReyd25yKwcbCOBLWXXJQx_NVwjDndV1_L68_ErM83zU0yohHfdFZ41qRF4WIotMVswoWcp17ShTqhfLf-deLOizWA0=

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuVn2Ue5DLmuzMwWS7CCFRD390TMp-gOaq3r-L0_PifJk8x7CPQohJTbc-w-kcA40gTKa9Q-JTbh9sg85dCQYiyjlcWic4yRbJiXw30j0XLBXfbP6Yl2Wrtxt3xnRanaLm3BeDHK2pitrkm3c6KlNvZEvPYFDKyWHKuD4-

- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNRYmMqLjS16Ti7ZyqUdtwMcZ0VInKIF9av75v7UYouttc8P_4Cb_EUnTecHI-gSzoy2bDEb33e3WyglVcemcL4VUEozbcTDl_yX_pVvk_TYk9Dc2qdvSI-gnIUyLMldqaK-p13OSCYGQyo94=

- Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7RyyISzJva157q9_0BnXGFr7DLOmv881e7ym45hWxi1VNUUJCkpc-VX-539mCFXkXsvkR8o6tEWsaUj_8OgSWwwOKJYDR1MUT5v-E0Ig8dPc1iawQ4_vZbcN-WwuzxJ_MTe59K22NInuybtGnHsjt6tMHxVcyr_dHDQFJ0h0okmsfwBU33GEzDbnG8lMH

- (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Available from: https://vertexaisearch.cloud.google.

- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELk_XkoRJLMjjrZxXscqWytHBxKin_MmuXrsmU5R8-7hvUgyEl6VdjATSWfwmMBu4j2f_Y5SBzonAyUuQ5U_kc4pfhfwoPKRth6_JopcsCkrZviXmXY-enR8Uc7OODxT5iSh75Ag8WuwNTpS4jsUXi1s9VZR78IquIU-cAEPxXHCLVhDstBAOdc2vdqKVh85rPq9HK0v7b9uGl0ucn0gX5Fnk=

- PubChem. (n.d.). This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKrJT1Ec4NSHiMOrHvdjYPnASmGH4R_m50G63iVmL9AnUwPadSMC5MgPoMA3QEFT3UUtiQpziz-4eYbgCStLZTsuAN1EPuGsy9TD-keAM-jt_DzAPuNen61N-5z8gHHBAqXWCDTfO_2k5qDqalrh4OTEk24d5CXyrWTdtjjpQzECt2vzBKfVYkE_EW_g==

- ACS Publications. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKH-4F3RaqxoFjoHT4VD8Uet119J_B0DWrpFDp1aWjvDyoNe5dhV7ZKE6QZWQRJVJB2l-7FuZISxaaZAgEru_JcAJbUce3PLvy4_rUgN7ox7Duxu0pgl8sRhc7KfPqAqkxb1hGOA==

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1gLEpIpWFJeu0E0TLab8Udo8XwggtLnJ_icWFzAz8MkjySjziY2vUBsoiZqEFvgOTOeqtt6v3hKtBIr3Nc9lDzz-m4ILZ8is2E7UozeQNZG3cjkbGc99cyI7hMhMMzpACj6_EnGo7ruR7NyWc

- ChemicalBook. (2025). 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjrpwfSs38LRtNQV6JAF4VOHKZnbLOcXZbCLHP4a9DgDPiSz9rmq5gfrJFErp7nPWGV84z5jkvjQ3VG5UAEZLFTE2209ssqRtdu-UR5w4Xgtx8ncK_qMbOC8BXsorvHkZ_AjqpKymEoxIH9QI36rpWxhQ9aANyfShCOHSNWQqitCZoIMTtg==

- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKpP-l7piJY43Osqi-pHl1oEiXeDnuKfLEZ54SNnizIX2LbXFHKmld0x1G87A6urBzoOUSOw3q6NYjRn8l3SxWz-Qa5mgi4aYVroRFhgzlUaX7vmc2Ab9xfkMfRNn_FE11BU1oCk8I9-luMFkpfu_wL-s6fI9R-z5Wt2WtlzFzbTupQvGU8JeEMAIU4U8=

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Indazole. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDOmfe1vwIQwo2jRbv9RE0wa8fB3JALn32g6eVWC_aNGSGYrNDETDTyqqEdJi5PTiytUfhBSFxlyKSVUxAAmaq1p610fod8t685Jkssfw_RrSkv4UxG0S_vsl2TNaaTpXGXZMwSU6q-iGQTGhSJi8Q1t8U9ZMfmtwu8MUg_tHgLvbvrmIle79l6s1uN-bIgcL

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlz7dUfm_tuR4ceHq2NSXpZJIcUsm9xFjCk-mP6zuNYyyhkRGkFdJ5_Weh_x0LPqjKPc9bN59VsP5_IS7ziw7AAFX9KY5fp7bygYZmnycQlgmPX26ZetX5ogCdoMjI56Y3tIgWppePFtZdOHcY

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2J42fRuOtrHNJJtgl1dDqGnR4QAuFMaWNtEZugrQyoo7ZUnm7KCdZGpdgCjOE6P8Vzm73tC4EbbV-0RU23PKIjxi-ZL8Wil6p2_OusbCO9mSGQPV9BvDZSD0f4TySafD9pbjVvNjH7Iu2Ehx8T7fINZbhvBgMmnlvB_vYUIgiB3x1qyx2oWK8uDY1XhJPpFWQnyV-XZBM3HYWNPgNl0uu9W3BbFxGDUd97WemQytbFLWClAoCZkzOaXnt11w1sUUewWBwQjAHOQD3-wHE78Xu7v51HhlQCg0ndg==

- BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKaF7oGWMEeE-Y1P9gObbxXyvcPqwDVX02Biijtl2xJiOWRO0XUfSQ1ngQMVSF1DSswbMGjwfSYePFGLQxHj7SX61U4kl-jpXNpn0vRtNy2mPPC5KG51o8esuGAYJmBHhl3P8nw5tDRae3jRMLcVHG1frxB6qkqE5MB64f4MEJY2mdYQ==

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJwUi9S2O5dVBDmjr5iF5nZvzJWtZUxHSdSCfPYhhsVZNLYgDckxpbCxiZG7m5AeJoBRJVzDYeJ5y7WiK_PKwwWVHDoJ6du5BCHCQjX57nEgzZOM1k0Af7O5MILRhnhe2YL873t9-ObGymKdI=

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-7-(trifluoromethyl)-1H-indazole

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][2] The precise characterization of substituted indazoles is a critical step in drug discovery and development, ensuring unambiguous identification of molecular architecture for structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the complete structure elucidation of 5-Bromo-7-(trifluoromethyl)-1H-indazole, a representative halogenated and trifluoromethylated heterocyclic compound. We will proceed from foundational analysis using mass spectrometry to a multi-dimensional approach with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the expert rationale behind each step.

Introduction and Initial Hypothesis

This compound (Figure 1) is a heterocyclic aromatic compound with the molecular formula C₈H₄BrF₃N₂.[3] Its structure presents several key challenges for elucidation. The primary challenge is the unambiguous determination of the substituent positions on the bicyclic indazole ring. Without definitive analytical data, one could hypothesize several isomers based on the synthetic route. For instance, a synthetic precursor might yield the 5-bromo-7-(trifluoromethyl) isomer, but the 6-bromo-7-(trifluoromethyl) or other regioisomers could be potential byproducts.

Furthermore, indazole exists in two tautomeric forms: the 1H- and 2H-tautomers.[1] While the 1H-tautomer is generally more stable, analytical confirmation is essential.[1][4] This guide will systematically address these challenges to arrive at a single, validated structure.

The overall strategy for elucidation is a multi-step process that builds upon itself, using each piece of data to refine the structural hypothesis.

Mass Spectrometry: Confirming the Molecular Formula

Expert Rationale: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which validates the elemental composition predicted from the synthesis.

Protocol: High-Resolution Mass Spectrometry (HRMS-EI)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Acquire the spectrum in positive ion mode.

-

Data Interpretation: Identify the molecular ion peak cluster (M⁺) and compare its exact mass to the theoretical mass of C₈H₄BrF₃N₂.

Interpreting the Data: The molecular formula C₈H₄BrF₃N₂ has a calculated monoisotopic mass of approximately 263.9510 Da.[3] A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5][6][7] This results in two prominent peaks in the molecular ion cluster: an M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of almost equal intensity, separated by 2 m/z units. The presence of this 1:1 doublet is a definitive indicator of a monobrominated compound.

Table 1: Expected HRMS Data

| Ion | Formula | Calculated Mass (Da) | Observed Mass (Da) | Isotopic Signature |

|---|---|---|---|---|

| [M]⁺ | C₈H₄⁷⁹BrF₃N₂ | 263.9510 | ~263.9511 | Base Peak |

| [M+2]⁺| C₈H₄⁸¹BrF₃N₂ | 265.9490 | ~265.9492 | ~98% of Base Peak |

1D NMR Spectroscopy: Assembling the Fragments

Expert Rationale: One-dimensional NMR spectroscopy provides the foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it can help in observing the exchangeable N-H proton.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a standard fluorine spectrum, typically using an external reference like CFCl₃.[8]

-

¹H NMR Analysis

The ¹H NMR spectrum will reveal the number of different proton environments and their neighbor relationships (through spin-spin coupling). For this compound, we expect:

-

Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the protons on the benzene portion of the indazole ring. Given the substitution pattern, we expect two protons, H-4 and H-6. These would likely appear as doublets or singlets with very fine coupling.

-

N-H Proton (δ >10 ppm): A broad singlet for the N-H proton, which is characteristic of indazoles.[4] Its chemical shift can be highly variable and dependent on solvent and concentration.

-

C-H Proton (δ ~8.0 ppm): A singlet for the H-3 proton on the pyrazole ring.[1]

¹³C NMR Analysis

The ¹³C NMR spectrum shows the number of unique carbon environments.

-

Aromatic Carbons (δ 110-150 ppm): We expect to see 8 distinct carbon signals.

-

Quaternary Carbons: Several signals will be for non-protonated carbons (C-3a, C-5, C-7, C-7a).

-

Trifluoromethyl Carbon (CF₃): This carbon signal (around δ 120-125 ppm) will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).[8]

¹⁹F NMR Analysis

Expert Rationale: ¹⁹F NMR is a highly sensitive technique that provides a simple confirmation of the trifluoromethyl group. The spectrum should show a single, sharp singlet, as all three fluorine atoms are chemically equivalent and there are no neighboring protons to couple with. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring (around -60 to -65 ppm relative to CFCl₃).[8][9]

2D NMR Spectroscopy: Connecting the Pieces

Expert Rationale: While 1D NMR helps identify the fragments, 2D NMR is essential for connecting them.[10][11] For this molecule, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the most powerful tools.[12][13]

Protocol: 2D NMR Acquisition

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

HSQC: Use a standard pulse program (e.g., hsqcetgpsisp2.2) to correlate protons directly to the carbons they are attached to (¹JCH).[14][15]

-

HMBC: Use a standard pulse program (e.g., hmbcgplpndqf) to show correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for establishing the overall connectivity.

-

HSQC Analysis: Direct C-H Bonds

The HSQC spectrum is primarily used for unambiguous assignment of protonated carbons. It will show cross-peaks connecting each proton signal to its directly attached carbon signal. For our molecule, we expect correlations for:

-

H-3 to C-3

-

H-4 to C-4

-

H-6 to C-6

This confirms which carbon signals correspond to the protonated positions.

HMBC Analysis: The Definitive Structure

The HMBC experiment provides the long-range connectivity map needed to solve the structure and differentiate it from its isomers. The key correlations to look for are:

-

Confirming the CF₃ Position: The protons at H-6 should show a correlation to the CF₃ carbon. This is a crucial ³JCH correlation that places the CF₃ group at position 7.

-

Confirming the Bromine Position: The proton at H-4 should show a correlation to the carbon C-6, and the proton at H-6 should show a correlation to C-4. Critically, H-4 should also correlate to the quaternary carbon C-5 (where the bromine is attached) and the bridgehead carbon C-7a. The lack of a proton at position 5 is confirmed by the absence of any HSQC correlation for C-5.

-

Confirming the Indazole Core:

-

The H-3 proton should show correlations to the bridgehead carbons C-3a and C-7a, confirming its position on the pyrazole ring.

-

The H-4 proton should show correlations to C-5 and C-3a.

-

Final Structure Confirmation and Data Summary

By combining the information from all experiments, the structure of this compound is unambiguously confirmed.

-

MS: Confirms the molecular formula C₈H₄BrF₃N₂ and the presence of one bromine atom.

-

¹⁹F NMR: Confirms the presence of a CF₃ group.

-

¹H & ¹³C NMR: Identify the number and type of proton and carbon environments.

-

HSQC: Links protons to their directly attached carbons.

-

HMBC: Establishes the long-range connectivity, definitively placing the bromine at C-5 and the trifluoromethyl group at C-7.

Table 2: Consolidated (Representative) NMR Data (400 MHz, DMSO-d₆)

| Position | δ ¹H (ppm) | Multiplicity | δ ¹³C (ppm) | Key HMBC Correlations from Proton |

|---|---|---|---|---|

| 1 (N-H) | ~13.8 | br s | - | C-3, C-7a |

| 3 | ~8.3 | s | ~135 | C-3a, C-7a |

| 3a | - | - | ~140 | - |

| 4 | ~8.0 | d | ~122 | C-3a, C-5, C-6 |

| 5 | - | - | ~115 (C-Br) | - |

| 6 | ~7.7 | d | ~118 | C-4, C-5, C-7a, CF₃ |

| 7 | - | - | ~128 (C-CF₃) | - |

| 7a | - | - | ~125 | - |

| CF₃ | - | - | ~123 (q) | - |

References

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Eliashevich, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.

- Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.

- ETH Zurich. (n.d.). Structure Elucidation by NMR.

- Afanasyev, O. I., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403.

- Giraud, N., et al. (2019). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 24(18), 3330.

- Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 843-852.

- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.

- Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles. ResearchGate.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro.

- Supporting Information for an unspecified article, providing examples of NMR data for trifluoromethylated compounds.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-7-(trifluoromethyl)-1H-indazole: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] Its rigid bicyclic structure, composed of fused benzene and pyrazole rings, provides a robust platform for the precise spatial arrangement of functional groups, making it a cornerstone in the design of targeted therapeutics. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several FDA-approved drugs for oncology and other therapeutic areas.[3][4][5] This guide focuses on a specific, strategically substituted analogue: 5-Bromo-7-(trifluoromethyl)-1H-indazole . The unique combination of a bromine atom and a trifluoromethyl group on the indazole core imparts distinct physicochemical properties that are highly advantageous for modern drug design.

Compound Identification and Chemical Properties

The fundamental identity of this compound is established by its systematic IUPAC name and various registry numbers. These identifiers are crucial for accurate documentation, procurement, and regulatory submissions.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1374258-43-1 | [6] |

| PubChem CID | 67491372 | [6] |

| EC Number | 810-715-7 | [6] |

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below are primarily computed properties, which serve as valuable estimates for experimental design.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | [6] |

| Molecular Weight | 265.03 g/mol | [6] |

| Exact Mass | 263.95100 Da | [6] |

| Topological Polar Surface Area | 28.7 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 0 | [6] |

The Rationale Behind the Substituents: A Chemist's Perspective

The specific substitution pattern of this compound is not arbitrary. Each functional group is chosen to modulate the molecule's properties in a predictable way.

-

The 7-(Trifluoromethyl) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. This highly electronegative group can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it often improves a compound's lipophilicity, which can enhance membrane permeability and bioavailability, while also potentially increasing binding affinity to the target protein.

-

The 5-Bromo Group: The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7]

Representative Synthesis Protocol

Disclaimer: This protocol is adapted from the synthesis of a related compound and should be treated as an illustrative guide.[8] All laboratory work should be performed under appropriate safety conditions by trained personnel.

Step 1: Bromination of the Starting Aniline The synthesis begins with the selective bromination of an appropriate aniline precursor, in this case, 3-fluoro-2-methylaniline is used as an analogue. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic rings.

-

Dissolve the starting aniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Cool the solution to below 10°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction for 2-3 hours at this temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Adjust the pH to 9-10 with sodium hydroxide and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated aniline intermediate.

Step 2: Diazotization and Indazole Ring Formation The key indazole-forming step involves diazotization of the aniline followed by intramolecular cyclization.

-

Dissolve the brominated aniline intermediate (1.0 eq) in a solvent like toluene.

-

Add acetic acid (e.g., 0.5 eq) followed by an alkyl nitrite such as isoamyl nitrite (1.5 eq).

-

Heat the reaction mixture to approximately 110°C for 3-4 hours. The choice of temperature is critical for efficient cyclization without significant side-product formation.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and concentrate to dryness.

-

The crude product is often an N-acylated indazole if acetic anhydride or similar reagents are used in alternative procedures.

Step 3: Deprotection (if necessary) and Purification If an N-acyl group was introduced during cyclization, it must be removed.

-

Treat the crude product from Step 2 with a base such as potassium carbonate or sodium hydroxide in a methanol/water mixture.

-

Stir at room temperature for 12-16 hours.

-

Monitor deprotection by TLC.

-

After completion, add water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the final 1H-indazole product.

-

Purify further by column chromatography or recrystallization as needed.

Biological Applications and Potential Mechanisms of Action

Indazole derivatives are potent modulators of a wide array of protein families, with a particularly significant impact on protein kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][9]

Potential as a Kinase Inhibitor: Given its structure, this compound is a prime candidate for development as a kinase inhibitor. Many indazole-based inhibitors target the ATP-binding pocket of kinases. The indazole core acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region, while substituents at the 5- and 7-positions explore deeper pockets to confer potency and selectivity.[1]

One such pathway where indazole inhibitors have shown promise is the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[9] ASK1 is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammation. Overactivation of this pathway is implicated in inflammatory diseases.

Applications in Neurological Disorders: Beyond oncology, the indazole scaffold is being actively investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[10][11][12] Indazole derivatives have been developed as inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are implicated in the pathology of these conditions.[11][12] The neuroprotective effects of some indazoles are linked to their ability to inhibit tau protein hyperphosphorylation, a key event in neurodegeneration.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its indazole core provides a proven scaffold for high-affinity binding to biological targets, particularly protein kinases. The strategic placement of a trifluoromethyl group enhances its drug-like properties, while the bromo substituent offers a versatile point for synthetic elaboration to optimize biological activity. While detailed biological data for this specific molecule is limited in public literature, its structural features strongly suggest its utility in developing novel therapeutics for oncology, inflammatory conditions, and neurological disorders. Researchers utilizing this compound can leverage the extensive history of the indazole scaffold to guide the rational design of next-generation targeted therapies.

References

- Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - P

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.

- WO 2009/144554 A1 - Substituted pyrazolospiroketone compounds. (n.d.). Googleapis.com.

- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. [Link]

- A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs. (n.d.). Benchchem.

- novel process for the manufacture of 5-halogenated-7-azaindoles. (2011).

- Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegener

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025). NIH.

- Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025).

- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.

- CN107805221A - Method for preparing 1H-indazole derivative. (n.d.).

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-bromo-3-phenyl-7-(trifluoromethyl)-1H-indazole. (n.d.). ChemicalBook.

- 5-Bromo-1H-indazole 97 53857-57-1. (n.d.). Sigma-Aldrich.

- AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphoryl

- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.

- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. [Link]

- Importance of Indazole against Neurological Disorders. (n.d.). Bentham Science Publisher.

- Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. (2022). PubMed. [Link]

- Importance of Indazole against Neurological Disorders | Request PDF. (n.d.).

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 6. This compound | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for 5-Bromo-7-(trifluoromethyl)-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS 1374258-43-1). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount.[1] While experimental spectra for this specific molecule are not widely published, this document, exercising full editorial control, synthesizes a detailed predictive analysis based on foundational spectroscopic principles and extensive data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.[1] The indazole core is present in numerous compounds investigated for anti-tumor, anti-inflammatory, and analgesic properties.[2] The specific substitutions on this molecule are critical to its function:

-

The Indazole Core: A ten-π electron aromatic system that provides a rigid scaffold for interacting with biological targets.[3]

-

The 5-Bromo Group: A heavy halogen that can modulate the electronic properties of the aromatic system, influence metabolic stability, and provide a handle for further synthetic modification through cross-coupling reactions.

-

The 7-Trifluoromethyl Group: A strongly electron-withdrawing group known to enhance metabolic stability, increase lipophilicity, and improve bioavailability in drug candidates.[4]

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, confirming molecular identity, purity, and structure. This guide provides the anticipated spectral data to aid researchers in identifying and characterizing this important compound.

Molecular Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1374258-43-1 | PubChem[5] |

| Molecular Formula | C₈H₄BrF₃N₂ | PubChem[5] |

| Molecular Weight | 265.03 g/mol | PubChem[5] |

| Exact Mass | 263.95100 Da | PubChem[5] |

Caption: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively solubilizes the indazole, and the acidic N-H proton is readily observable, unlike in deuterated methanol where it might exchange. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, providing a zero reference point. For ¹⁹F NMR, no internal standard is typically required as spectra are referenced to a standard like CFCl₃.[6]

Hypothetical Experimental Workflow: NMR

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | broad singlet | 1H | - | NH -1 |

| ~8.50 | singlet | 1H | - | CH -3 |

| ~8.15 | doublet | 1H | J ≈ 1.6 Hz | CH -4 |

| ~7.90 | doublet | 1H | J ≈ 1.6 Hz | CH -6 |

In-depth Interpretation:

-

N-H Proton (~14.0 ppm): The indazole N-H proton is expected to be significantly deshielded and appear as a broad singlet far downfield, characteristic of acidic protons in DMSO-d₆. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential slow exchange.

-

Aromatic Protons: The electron-withdrawing nature of both the bromine and trifluoromethyl groups will deshield all aromatic protons, shifting them downfield compared to unsubstituted indazole.[3]

-

H-3 (~8.50 ppm): This proton is adjacent to the pyridine-like nitrogen (N-2) and is typically the most downfield of the ring protons in 1H-indazoles. It is expected to be a singlet as its closest proton neighbors (H-4) are four bonds away, resulting in negligible coupling.

-

H-4 (~8.15 ppm) and H-6 (~7.90 ppm): These two protons are on the benzene portion of the ring. H-4 is ortho to the electron-withdrawing CF₃ group at position 7, leading to a significant downfield shift. H-6 is ortho to the bromine at position 5. They are expected to show a small meta-coupling (⁴JH-H) to each other, appearing as sharp doublets with a coupling constant around 1.6 Hz.

-

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrometry Data (EI-HRMS)

| m/z (Da) | Relative Abundance | Assignment |

| 263.9510 | ~98% | [M]⁺ (C₈H₄⁷⁹BrF₃N₂) |

| 265.9490 | ~100% (Base Peak) | [M+2]⁺ (C₈H₄⁸¹BrF₃N₂) |

| 194.9821 | Moderate | [M - CF₃]⁺ |

| 185.0441 | Moderate | [M - Br]⁺ |

In-depth Interpretation:

-

Molecular Ion Peak ([M]⁺): The most critical feature will be a pair of intense peaks for the molecular ion, separated by 2 m/z units, at approximately m/z 264 and 266. This is the characteristic isotopic signature of a molecule containing one bromine atom, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The peak at m/z 266 ([M+2]⁺) will have a relative abundance very close to the peak at m/z 264 ([M]⁺). This pattern is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation Pattern: Upon electron ionization, the molecular ion may fragment through characteristic pathways. The most likely fragmentations would involve the loss of stable neutral radicals:

-

Loss of a Trifluoromethyl Radical ([M - CF₃]⁺): Cleavage of the C7-CF₃ bond would result in a fragment ion around m/z 195/197.

-

Loss of a Bromine Radical ([M - Br]⁺): Cleavage of the C5-Br bond would result in a fragment ion around m/z 185.

-

Infrared (IR) Spectroscopy

Rationale for Experimental Choices:

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted IR Data (Solid, ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium, Broad | N-H stretch |

| ~3100-3050 | Medium | Aromatic C-H stretch |

| ~1620, 1580 | Medium-Strong | C=C Aromatic ring stretches |

| ~1320 | Strong | C-F symmetric stretch |

| ~1170, 1130 | Very Strong | C-F asymmetric stretches |

| ~850 | Strong | C-H out-of-plane bending |

| ~650 | Medium | C-Br stretch |

In-depth Interpretation:

The IR spectrum will be dominated by the characteristic vibrations of the functional groups:

-

N-H Stretch (~3200-3000 cm⁻¹): A broad absorption is expected in this region, characteristic of the N-H bond in the indazole ring, likely broadened due to hydrogen bonding in the solid state.

-

C-F Stretches (~1320-1130 cm⁻¹): The most prominent features in the spectrum will be several very strong and sharp absorption bands corresponding to the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group. The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

Aromatic Stretches: The aromatic C=C ring stretching vibrations will appear in the 1620-1580 cm⁻¹ region. The aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹.

-

C-Br Stretch (~650 cm⁻¹): The vibration for the carbon-bromine bond is expected at a lower frequency due to the heavy mass of the bromine atom.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. By grounding these predictions in the established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally related molecules, we have constructed a reliable framework for the identification and characterization of this compound. The provided tables of expected data, coupled with detailed interpretations and workflow diagrams, offer researchers a robust, self-validating tool to support their synthetic and drug discovery efforts.

References

- AWS Supporting Information. (n.d.). NMR Spectra of Products.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-89.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- J&K Scientific. (n.d.). 7-Bromo-5-(trifluoromethyl)-1H-indazole.

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 155–165.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum.

- IJCRT.org. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CAS 1374258-43-1: this compound [cymitquimica.com]

- 4. This compound | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. This compound - CAS:1374258-43-1 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Biological Activity of 5-Bromo-7-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of 5-Bromo-7-(trifluoromethyl)-1H-indazole. Drawing upon the well-established pharmacological importance of the indazole scaffold and the influence of its specific substituents, this document will explore its likely mechanisms of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Introduction: The Privileged Indazole Scaffold and Key Substitutions

The indazole nucleus is a bicyclic aromatic heterocyclic compound that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique structure allows for diverse chemical modifications, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] Several indazole-containing drugs, such as pazopanib and axitinib, are approved for clinical use, primarily as kinase inhibitors in oncology.[2][5]

The subject of this guide, this compound, possesses two key substituents that are known to significantly modulate the biological activity of parent scaffolds:

-